molecular formula C16H20N2O3S2 B6542849 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide CAS No. 1070964-47-4

2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide

Cat. No.: B6542849
CAS No.: 1070964-47-4
M. Wt: 352.5 g/mol
InChI Key: FCTVRISBAYPHHD-UHFFFAOYSA-N
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Description

2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide is a complex organic compound characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further connected to a phenyl ring substituted with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the sulfonation of 5-ethylthiophene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by reaction with an amine to form the sulfonamide.

    Coupling with Phenyl Ring: The sulfonamide intermediate is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a suitable base under mild conditions.

    Introduction of the Acetamide Group: The final step involves the acylation of the phenyl ring with N,N-dimethylacetamide using an appropriate acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

The compound’s sulfonamide group is known for its biological activity, particularly as an antibacterial agent. It can be used in the development of new antibiotics or as a lead compound for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the sulfonamide group suggests it may inhibit certain enzymes, making it a candidate for the treatment of diseases such as cancer or bacterial infections.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide exerts its effects is primarily through the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By binding to the active site of this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Thiophene-2-sulfonamide: A related compound with a similar thiophene-sulfonamide structure.

Uniqueness

2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide is unique due to the combination of its thiophene ring and acetamide group, which provides distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets and offers potential for diverse applications in various fields.

Properties

IUPAC Name

2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-4-14-9-10-16(22-14)23(20,21)17-13-7-5-12(6-8-13)11-15(19)18(2)3/h5-10,17H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTVRISBAYPHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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